N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}cyclopropanamine
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Overview
Description
N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the 2-chlorophenylmethyl group and the cyclopropanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE is unique due to the presence of the 2-chlorophenylmethyl group and the cyclopropanamine moiety, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C19H19ClN2 |
---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C19H19ClN2/c20-18-7-3-1-5-14(18)12-22-13-15(11-21-16-9-10-16)17-6-2-4-8-19(17)22/h1-8,13,16,21H,9-12H2 |
InChI Key |
VJQWPYHDINEZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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